3-(3-Fluorophenyl)-2,3-dihydro-1H-indole
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Overview
Description
3-(3-Fluorophenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a fluorine atom attached to the phenyl ring, which is bonded to the indole structure. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2,3-dihydro-1H-indole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant drug with similar structural features but different biological activities.
3-Fluorophenmetrazine: Another compound with a fluorine atom on the phenyl ring, used as a stimulant.
Uniqueness
3-(3-Fluorophenyl)-2,3-dihydro-1H-indole is unique due to its indole structure combined with a fluorinated phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62236-39-9 |
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Molecular Formula |
C14H12FN |
Molecular Weight |
213.25 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-11-5-3-4-10(8-11)13-9-16-14-7-2-1-6-12(13)14/h1-8,13,16H,9H2 |
InChI Key |
PGRYKPYJMQHMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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